![molecular formula C20H19NO4 B12153668 N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12153668.png)
N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-isopropylphenyl group and a 2-oxo-2H-chromen-7-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylphenylamine and 7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 2-isopropylphenylamine is reacted with chloroacetyl chloride to form N-(2-isopropylphenyl)chloroacetamide.
Coupling Reaction: The intermediate N-(2-isopropylphenyl)chloroacetamide is then coupled with 7-hydroxy-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to yield the final product, N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of new acetamide derivatives with different substituents.
Scientific Research Applications
Biological Activities
Research indicates that N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide exhibits several biological activities:
- Antimicrobial Activity : Initial studies suggest that this compound shows significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). Studies have shown a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Anti-inflammatory Effects : Research indicates that this compound may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the compound's effectiveness:
Study Type | Objective | Findings | Year |
---|---|---|---|
Antimicrobial Study | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
Cytotoxicity Evaluation | Evaluate effects on MCF-7 breast cancer cells | Dose-dependent reduction in cell viability (IC50 = 15 µM) | 2023 |
Inflammation Model Study | Investigate anti-inflammatory properties | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-methylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
- N~1~-(2-ethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
- N~1~-(2-propylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the 2-isopropylphenyl group, which imparts distinct steric and electronic properties
Biological Activity
N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H17N1O3, with a molecular weight of 307.35 g/mol. Its structure features a chromene moiety linked to an acetamide group, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H17N1O3 |
Molecular Weight | 307.35 g/mol |
InChI Key | UARDZXVQBMGAOJ-UHFFFAOYSA-N |
Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and pathways:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is attributed to the presence of the chromene structure, which is known for its ability to scavenge free radicals .
- Inhibition of Acetylcholinesterase (AChE) : Studies have demonstrated that this compound acts as an AChE inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's . The inhibition potency was evaluated through structure-activity relationship (SAR) studies, revealing that specific substitutions enhance AChE affinity.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism involves modulating inflammatory pathways and reducing pro-inflammatory cytokine production .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity of the compound was assessed using various assays (DPPH, ABTS). Results indicated that it significantly reduced oxidative markers in vitro compared to standard antioxidants .
Study 2: AChE Inhibition
A detailed investigation into the AChE inhibitory activity revealed an IC50 value of 0.078 μM, indicating potent inhibition compared to other known inhibitors. The study highlighted the importance of the chromene moiety in enhancing binding affinity to the enzyme .
Study 3: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in animal models. It was found to significantly reduce inflammation markers and improve clinical symptoms in induced arthritis models .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-13(2)16-5-3-4-6-17(16)21-19(22)12-24-15-9-7-14-8-10-20(23)25-18(14)11-15/h3-11,13H,12H2,1-2H3,(H,21,22) |
InChI Key |
TXWVUNZSMRSJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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